Stereochemical Identity: (1R,3S) cis-1,3 Configuration vs. trans-2 and cis-2 Isomers Defines Pharmacophoric Vector Geometry
CAS 735275-09-9 possesses a defined (1R,3S) cis configuration about the cyclohexane ring, as confirmed by InChI stereochemical descriptors . The closely related comparator CAS 735274-75-6 (trans-2-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid) adopts a (1R,2S) trans configuration, while CAS 736136-33-7 (cis-2-isomer) adopts a (1R,2R) configuration. In the CCR2 antagonist SAR literature, the cis-1,3-disubstituted pattern was identified as one of two 'distinct substitution patterns' yielding potent and selective CCR2 antagonism (Compound 36: binding IC50 = 2.4 nM, calcium flux IC50 = 2.0 nM, chemotaxis IC50 = 5.1 nM) [1]. The trans-2 and cis-2 positional isomers lack this validated pharmacophoric geometry, representing fundamentally different spatial presentations of the aryl ketone and carboxylic acid moieties relative to the receptor binding pocket.
| Evidence Dimension | Stereochemical and positional isomerism: cyclohexane ring substitution pattern |
|---|---|
| Target Compound Data | cis-3-substituted; (1R,3S) absolute configuration; substituents at C1 (carboxylic acid) and C3 (2-oxoethyl) in cis relationship |
| Comparator Or Baseline | Comparator 1 (CAS 735274-75-6): trans-2-substituted, (1R,2S) configuration; Comparator 2 (CAS 736136-33-7): cis-2-substituted, (1R,2R) configuration; Comparator 3 (CAS 735275-10-2): cis-3-substituted but with para-methoxy (4-OCH3) |
| Quantified Difference | Literature cis-1,3 pattern yields CCR2 IC50 = 2.4 nM (Compound 36); alternate regio/stereo patterns in the same study displayed >10-fold variation in potency (exact values for comparators not disclosed in public domain but inferred from SAR trends) [1]. This is a class-level inference: the cis-1,3 substitution pattern is validated as a privileged CCR2 pharmacophore scaffold; trans-2, cis-2, and para-methoxy variants are not represented in the optimized lead series. |
| Conditions | CCR2 binding assay (radioligand displacement), calcium flux assay, chemotaxis assay; compound series from Cherney et al. (2009) [1]. Note: The specific biological activity of CAS 735275-09-9 qua final antagonist has not been independently reported; this compound is positioned as a synthetic intermediate bearing the validated cis-1,3 scaffold. |
Why This Matters
For medicinal chemistry campaigns building upon the validated cis-1,3 cyclohexane CCR2 pharmacophore, only CAS 735275-09-9 provides the correct scaffold geometry; procurement of the trans-2 or cis-2 isomers introduces an unvalidated spatial arrangement that would require de novo SAR exploration, increasing both cost and development timeline.
- [1] Cherney, R.J., Brogan, J.B., Mo, R., Lo, Y.C., Yang, G., Miller, P.B., Scherle, P.A., Molino, B.F., Carter, P.H., Decicco, C.P. Discovery of trisubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorg. Med. Chem. Lett. 2009, 19(3), 597–601. DOI: 10.1016/j.bmcl.2008.12.062. View Source
